molecular formula C14H13N3O B2477053 2-[(1H-indazol-7-ylamino)methyl]phenol CAS No. 899366-68-8

2-[(1H-indazol-7-ylamino)methyl]phenol

Cat. No. B2477053
M. Wt: 239.278
InChI Key: BRWRSNLTTHPSNU-UHFFFAOYSA-N
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Description

2-[(1H-indazol-7-ylamino)methyl]phenol, also known as IND, is a small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. IND is a synthetic compound that belongs to the indazole family of molecules. It is a potent inhibitor of several enzymes and has been shown to have various biological effects.

Mechanism Of Action

The mechanism of action of 2-[(1H-indazol-7-ylamino)methyl]phenol is not fully understood, but it is believed to inhibit several enzymes involved in various cellular processes. One of the main targets of 2-[(1H-indazol-7-ylamino)methyl]phenol is the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, 2-[(1H-indazol-7-ylamino)methyl]phenol can induce DNA damage and cell death in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[(1H-indazol-7-ylamino)methyl]phenol has also been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[(1H-indazol-7-ylamino)methyl]phenol in lab experiments is its potency and specificity. 2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to be a highly potent inhibitor of several enzymes, making it useful in studying their functions. However, one of the limitations of using 2-[(1H-indazol-7-ylamino)methyl]phenol is its potential toxicity. 2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(1H-indazol-7-ylamino)methyl]phenol. One area of research could be the development of more potent and specific inhibitors of PARP. Another area of research could be the development of 2-[(1H-indazol-7-ylamino)methyl]phenol derivatives with improved pharmacokinetic properties. Additionally, 2-[(1H-indazol-7-ylamino)methyl]phenol could be studied for its potential applications in other fields, such as infectious disease research and drug discovery.

Synthesis Methods

The synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form 2-hydroxybenzohydrazide. This intermediate is then reacted with 4-chloromethylindazole to form the final product, 2-[(1H-indazol-7-ylamino)methyl]phenol. The synthesis of 2-[(1H-indazol-7-ylamino)methyl]phenol has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.

Scientific Research Applications

2-[(1H-indazol-7-ylamino)methyl]phenol has been extensively studied for its potential applications in various fields. One of the most promising applications of 2-[(1H-indazol-7-ylamino)methyl]phenol is in cancer research. 2-[(1H-indazol-7-ylamino)methyl]phenol has been shown to inhibit the growth of several types of cancer cells, including breast, lung, colon, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.

properties

IUPAC Name

2-[(1H-indazol-7-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-13-7-2-1-4-10(13)8-15-12-6-3-5-11-9-16-17-14(11)12/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRSNLTTHPSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC3=C2NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1H-indazol-7-ylamino)methyl]phenol

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